![molecular formula C14H20N2O2 B3168749 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 932893-60-2](/img/structure/B3168749.png)
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Overview
Description
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is a chemical compound that has been found to be useful in the development of inhibitors targeting mycobacterial tRNA modification . It has also been used in the synthesis of N-methylpiperazinyl flavones with potential therapeutic applications against Alzheimer’s disease .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is C14H20N2O2, and its molecular weight is 248.32 .Scientific Research Applications
Synthesis of Complex Molecules
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is utilized in the synthesis of complex organic compounds. For example, it has been used in the alternative synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, involving steps like hydrogenation, alkylation, cyclisation, and deprotection (Banerjee, Poon, & Bedoya, 2013).
Catalysis and Enantioselective Synthesis
This chemical is instrumental in catalytic processes and enantioselective synthesis. For instance, its derivatives have been used in the enantioselective addition of dialkylzinc for the preparation of compounds like (S,S)-1,2-Bis(1-hydroxyalkyl)benzenes, demonstrating high diastereoselectivity and enantiomeric excess (Asami, Wada, & Furuya, 2001).
Optical and Electronic Applications
Compounds synthesized using 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde have significant applications in optics and electronics. For example, its reaction with 2-methyl-8-quinolinol produced aluminum and zinc complexes with notable spectroscopic, thermal, and optical properties, useful in emitting blue-green light with photoluminescence, indicating potential in light-emitting devices (Barberis & Mikroyannidis, 2006).
Development of Antimicrobial Agents
Derivatives of 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde have been explored for antimicrobial properties. For instance, novel compounds synthesized using this chemical exhibited significant antibacterial and antifungal activity, showing promise as potential antimicrobial agents (Mandala et al., 2013).
Role in Solid Phase Organic Synthesis
This compound has been investigated for use as linkers in solid phase organic synthesis. Such applications are critical in the field of drug discovery and development, where it can aid in the synthesis of complex molecules through a solid-phase approach (Swayze, 1997).
properties
IUPAC Name |
4-methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-5-7-16(8-6-15)10-13-9-12(11-17)3-4-14(13)18-2/h3-4,9,11H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLZFTWBOPLJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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